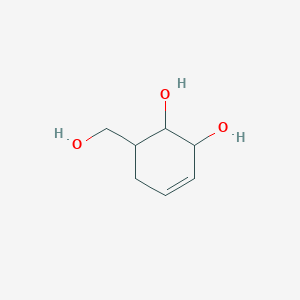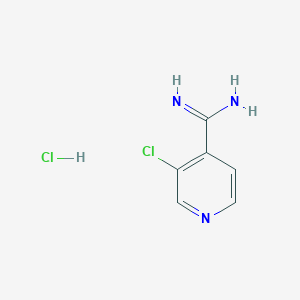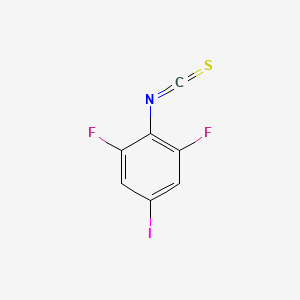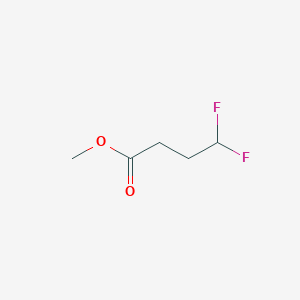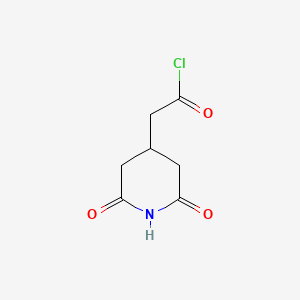
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is an organic compound with the molecular formula C7H8ClNO3 It is a derivative of piperidine, featuring a piperidine ring with two keto groups at positions 2 and 6, and an acetyl chloride group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride typically involves the reaction of 2,6-dioxopiperidine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,6-Dioxopiperidine+Acetyl chloride→2-(2,6-Dioxopiperidin-4-yl)acetyl chloride
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(2,6-Dioxopiperidin-4-yl)acetic acid.
Reduction: The keto groups in the piperidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis: Water, aqueous base or acid
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2-(2,6-Dioxopiperidin-4-yl)acetic acid: Formed by hydrolysis
科学的研究の応用
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used to introduce the 2,6-dioxopiperidin-4-yl group into various compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with piperidine-based structures.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The keto groups in the piperidine ring can also participate in reactions, such as reduction, to form hydroxyl groups.
類似化合物との比較
2-(2,6-Dioxopiperidin-4-yl)acetyl chloride can be compared with other similar compounds, such as:
2-(2,6-Dioxopiperidin-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
2,6-Dioxopiperidine: Lacks the acetyl chloride group, making it less reactive towards nucleophiles.
N-Acetylpiperidine: Contains an acetyl group attached to the nitrogen atom but lacks the keto groups at positions 2 and 6.
The uniqueness of this compound lies in its combination of the reactive acetyl chloride group and the presence of two keto groups in the piperidine ring, which provides a versatile platform for various chemical transformations.
特性
分子式 |
C7H8ClNO3 |
|---|---|
分子量 |
189.59 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-4-yl)acetyl chloride |
InChI |
InChI=1S/C7H8ClNO3/c8-5(10)1-4-2-6(11)9-7(12)3-4/h4H,1-3H2,(H,9,11,12) |
InChIキー |
ZQTGHSFCLOUPSP-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)NC1=O)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


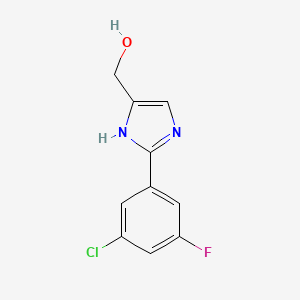

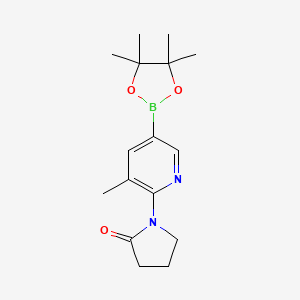
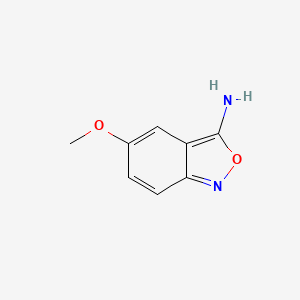
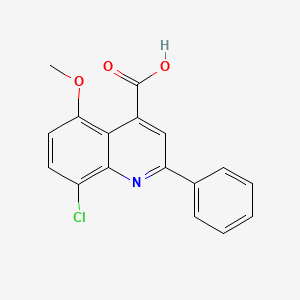
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
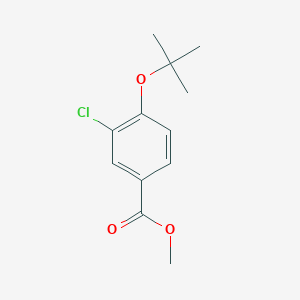
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
